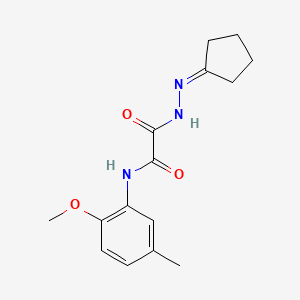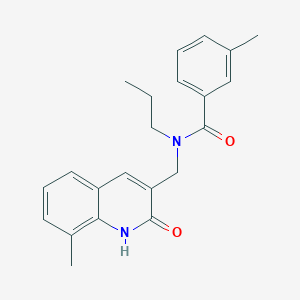
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, also known as HMQP, is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound belongs to the family of quinoline derivatives and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves its binding to the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cell types including immune cells and neurons. By blocking the activation of this receptor, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can inhibit the release of pro-inflammatory cytokines and reduce pain perception.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can modulate various biochemical and physiological processes in the body. It has been found to reduce the production of reactive oxygen species and inhibit the activation of the NLRP3 inflammasome, which is involved in the regulation of immune responses. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has also been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.
实验室实验的优点和局限性
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in lab experiments is its selectivity for the P2X7 receptor, which allows for more precise targeting of this receptor compared to other compounds. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is its relatively low potency compared to other P2X7 receptor antagonists.
未来方向
There are several potential future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. One area of research could be the development of more potent analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide that can be used in the treatment of chronic pain and inflammatory diseases. Another area of research could be the exploration of the effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide on other physiological processes in the body, such as the regulation of glucose metabolism and lipid homeostasis. Additionally, the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in combination with other drugs could be investigated for its potential synergistic effects.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves the reaction of 8-hydroxy-2-methylquinoline with 3-methyl-N-propylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the P2X7 receptor, which is involved in the regulation of inflammatory responses and pain perception. This makes N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide a potential candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases.
属性
IUPAC Name |
3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-11-24(22(26)18-10-5-7-15(2)12-18)14-19-13-17-9-6-8-16(3)20(17)23-21(19)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPNFZRONFZTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

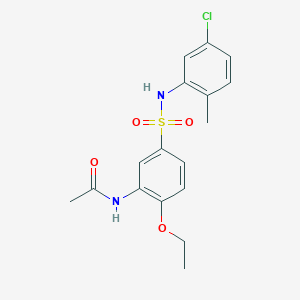
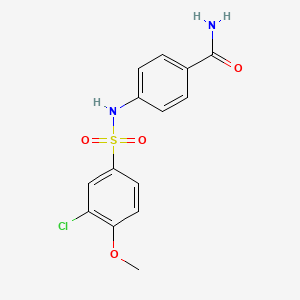
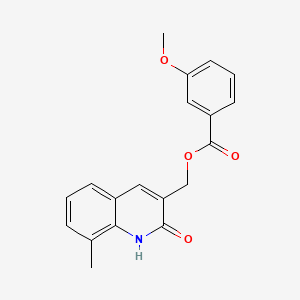

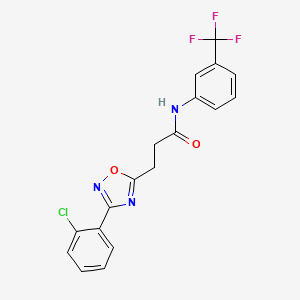



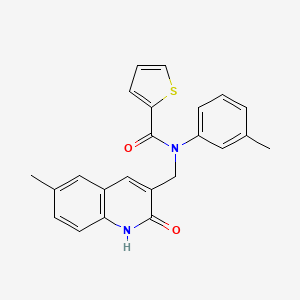


![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)
